molecular formula C17H19N3O2 B2357672 2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097894-66-9

2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline

Cat. No. B2357672
CAS RN: 2097894-66-9
M. Wt: 297.358
InChI Key: VCNBXKNLRFNJPH-UHFFFAOYSA-N
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Description

“2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline”, also known as CBPQ, is a compound of increasing interest in the scientific community due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of quinoxalines has been extensively studied for the last two decades. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Chemical Reactions Analysis

Quinoxalines represent bicyclic nitrogen-containing heterocycles with a wide array of applications. They exhibit a multitude of biological activities relevant in medicinal chemistry as well as a plethora of luminescence properties .


Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The molecular weight of “this compound” is 297.358.

Scientific Research Applications

Anti-tubercular Activity

Research has led to the development of spiropyrrolidine tethered quinoxaline heterocyclic hybrids, employing a 1,3-dipolar cycloaddition reaction strategy. These compounds have shown significant in vitro activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis. The process yields structurally intriguing compounds with high stereoselectivity and activity comparable to the standard drug, Ethambutol (Arumugam et al., 2020).

Fluorescence and Photophysical Properties

Quinoxalines are explored for their potential as drugs or fluorophores due to their heterocyclic structure. Recent synthesis and structural characterization of a new quinoxalinylium derivative have expanded the understanding of their fluorescence properties. This research opens avenues for applications in sensing, imaging, and possibly in the development of new fluorescent materials (Koner & Ray, 2008).

Chemosensing Applications

The synthesis of chemosensors based on the quinoxaline moiety has demonstrated significant potential for fluoride ion detection. This research highlights the application of quinoxaline derivatives in environmental monitoring and health, where detecting fluoride levels is crucial (Marchetti et al., 2018).

DNA Cleavage and Antitumor Activity

Quinoxaline 1,4-dioxide derivatives have been studied for their hypoxia-selective DNA-cleaving properties, providing insights into their potential as antitumor agents. This research helps understand the chemical basis for the cytotoxic and mutagenic activities of quinoxaline N-oxide antibiotics, which could lead to the development of new cancer therapies (Ganley et al., 2001).

Antimicrobial and Antifungal Properties

Several studies have synthesized and evaluated quinoxaline derivatives for their antimicrobial and antifungal properties, highlighting their potential as new agents in combating infections and diseases caused by resistant strains of bacteria and fungi. This line of research is critical in addressing the growing concern over antimicrobial resistance and finding novel compounds with effective biocidal properties (Refaat et al., 2004).

properties

IUPAC Name

cyclobutyl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(12-4-3-5-12)20-9-8-13(11-20)22-16-10-18-14-6-1-2-7-15(14)19-16/h1-2,6-7,10,12-13H,3-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNBXKNLRFNJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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